molecular formula C19H21FN2O4S B2842601 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922023-86-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No. B2842601
CAS RN: 922023-86-7
M. Wt: 392.45
InChI Key: FQRHLTFRODTDRY-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a chemical compound . It has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . The canonical SMILES representation is CCN1C2=C (C=C (C=C2)N (CC (F) (F)F)S (=O) (=O)C3=CC (=C (C=C3)C)C)OCC (C1=O) (C)C .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C23H27F3N2O4S/c1-6-27-19-10-8-17 (12-20 (19)32-14-22 (4,5)21 (27)29)28 (13-23 (24,25)26)33 (30,31)18-9-7-15 (2)16 (3)11-18/h7-12H,6,13-14H2,1-5H3 . This provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . The canonical SMILES and InChI representations provide further details on its chemical structure .

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Organocatalysis involving similar complex molecules has been utilized in the development of asymmetric synthesis methods. For instance, the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines to produce seven-member cyclic amines featuring chiral tetrasubstituted C–F stereocenters showcases the application of such compounds in enantioselective synthesis. These reactions, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, highlight the importance of these compounds in facilitating the synthesis of pharmacophores with high enantioselectivity (Li, Lin, & Du, 2019).

Carbonic Anhydrase Inhibitors

Compounds containing the 1,4-oxazepine scaffold, such as those mentioned, have been investigated for their potential as carbonic anhydrase inhibitors. Research on unprotected primary sulfonamide groups facilitating ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors demonstrates the utility of such structures in medicinal chemistry. These compounds have shown strong inhibition of therapeutically relevant human carbonic anhydrases, underscoring their potential in drug development (Sapegin et al., 2018).

Anticancer Activity

The research applications of similar compounds extend into the realm of anticancer activity. For example, studies on novel aminothiazole-paeonol derivatives, including benzenesulfonamide groups, have highlighted their potential as anticancer agents. These compounds demonstrated significant inhibitory activity against various human cancer cell lines, indicating the relevance of such chemical structures in the development of new therapeutic agents for cancer treatment (Tsai et al., 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-22-16-11-14(8-9-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHLTFRODTDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

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